Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-

Description

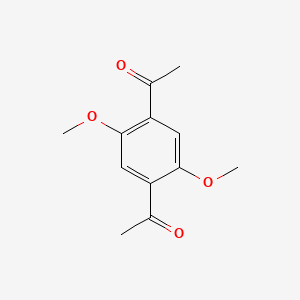

Chemical Structure and Synthesis Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- (CAS: Not explicitly provided; referred to as DPY in ) is a symmetric diketone derivative featuring a central 2,5-dimethoxy-substituted benzene ring with acetyl groups at the 1,4-positions. Its synthesis involves starting with p-dimethoxybenzene, introducing alkynyl groups via Sonogashira coupling, and activating the structure with carbonyl groups to enhance fluorescence properties .

Applications The compound is primarily utilized in fluorescence-based applications due to its extended conjugation and electron-donating methoxy groups, which red-shift emission wavelengths. For example, DPY serves as a fluorescent probe for putrescine detection via click chemistry . Derivatives of this core structure are also employed in biosensors, such as graphene oxide-functionalized nanoporous silver composites for detecting cancer biomarkers like PSA and CEA .

Propriétés

IUPAC Name |

1-(4-acetyl-2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7(13)9-5-12(16-4)10(8(2)14)6-11(9)15-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYGGKRNTYGDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- typically involves the reaction of 2,5-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired bis-ethanone compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,5-dimethoxyterephthalic acid.

Reduction: Formation of 1,1’-(2,5-dimethoxy-1,4-phenylene)bis-ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- serves as a versatile building block in organic synthesis and has several notable applications in scientific research:

1. Organic Synthesis:

- It is utilized as an intermediate in the synthesis of complex organic molecules. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to produce alcohols .

2. Biological Activity:

- Research has indicated potential biological activities associated with this compound. It is being investigated for its interactions with biomolecules and possible therapeutic properties, including anti-inflammatory and anticancer effects .

3. Material Science:

- Due to its unique structural properties, Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- is explored in the production of advanced materials and polymers . Its methoxy groups enhance reactivity and functionality in polymer chemistry.

Case Study 1: Synthesis of Biological Derivatives

A study focused on synthesizing derivatives of Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- demonstrated its utility in creating compounds with enhanced biological activity. Various derivatives were tested for their efficacy against cancer cell lines, revealing promising results that warrant further exploration .

Case Study 2: Polymer Applications

Research conducted on the use of this compound in polymer production highlighted its role as a modifier that improves thermal stability and mechanical properties of polymer matrices. The incorporation of Ethanone derivatives into polymers resulted in materials with superior performance characteristics .

Mécanisme D'action

The mechanism of action of Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and ethanone moieties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Modifications

- Methoxy vs. Hydroxy Groups: Replacing hydroxy groups (as in 1,1'-(2,5-dihydroxy-1,4-phenylene)bis-ethanone) with methoxy groups enhances electron-donating capacity, red-shifting fluorescence emission by ~50 nm . Methoxy derivatives also exhibit better solubility in organic solvents compared to polar hydroxy analogs.

- Thiophene and Carbazole Derivatives : Introducing thiophene (Compound 15) or carbazole (CzP-OMe) moieties extends π-conjugation, improving light-harvesting efficiency for solar cells or UV emission in organic LEDs .

- Phosphine Oxide Substitution : Replacing acetyl groups with phosphine oxides (ANL-RS5) converts the compound into a redox-active material, suitable for stabilizing electrolytes in batteries but introduces air/moisture sensitivity .

Optical and Thermal Properties

- Fluorescence: The dimethoxy-acetyl derivative (DPY) exhibits stronger fluorescence than its non-methoxy analog (1,1'-(1,4-phenylene)bis-ethanone) due to enhanced electron donation .

- Thermal Stability : Carbazole-based analogs (CzP-OMe) demonstrate superior thermal stability (decomposition temperature >400°C) compared to DPY, making them suitable for high-temperature applications .

Research Findings and Trends

- MOF and COF Applications : Ethyne-linked derivatives (e.g., 4,4'-((2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde) are employed in metal-organic frameworks (MOFs) for catalysis and sensing, leveraging extended conjugation for charge transport .

Activité Biologique

Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- (CAS Number: 74047-24-8) is an organic compound with the molecular formula C12H14O4. This compound features two ethanone groups linked by a 2,5-dimethoxy-1,4-phenylene bridge. Its synthesis typically involves Friedel-Crafts acylation using 2,5-dimethoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

| Property | Value |

|---|---|

| Molecular Weight | 222.237 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- exhibits potential biological activity through interactions with various biomolecules. The methoxy groups and the ethanone moieties are crucial for its binding affinity to enzymes and receptors, potentially modulating their activities.

Therapeutic Properties

Research has indicated that Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- may possess several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inhibiting proliferation .

Case Studies

Several studies have explored the biological implications of this compound:

- In Vitro Studies : A study reported that Ethanone derivatives exhibited significant growth inhibition in various cancer cell lines. The most notable results were observed in colorectal cancer cells (HT29), where the compound demonstrated an IC50 value comparable to standard anticancer agents like doxorubicin .

- Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of specific protein expressions involved in cell survival and death .

Comparative Analysis

To understand its unique properties better, a comparison with structurally similar compounds can be informative:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethanone, 1,1'-(1,4-phenylene)bis- | Lacks methoxy groups | Limited anti-inflammatory properties |

| 1,4-Diacetylbenzene | Simpler structure | Moderate cytotoxicity |

The presence of methoxy groups in Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis- enhances its reactivity and potential applications compared to its analogs .

Q & A

Basic Research Question

- NMR spectroscopy : ¹³C-NMR (100 MHz, CDCl₃) confirms bonding patterns, such as acetylene carbons (δ ~90–100 ppm) and methoxy groups (δ ~56 ppm) .

- UV-Vis/fluorescence spectroscopy : Absorption/emission maxima (Table 3 in ) reveal conjugation effects. For instance, extending conjugation from diyne 13 to 15 shifts λmax from ~350 nm (near-UV) to ~420 nm (visible), attributed to π-system elongation.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.09 for boronate derivatives) validate molecular weight .

How do electron-donating groups influence the photophysical properties of this compound?

Advanced Research Question

The 2,5-dimethoxy groups on the central benzene ring act as electron donors, inducing a bathochromic shift (~70 nm) in absorption/emission spectra compared to non-substituted analogs. This is due to enhanced conjugation and reduced HOMO-LUMO gaps . Methoxy groups also promote solvatochromism : polar solvents stabilize excited-state dipoles, increasing Stokes shifts (e.g., Δλ = 120 nm in CHCl₃) .

What experimental strategies resolve contradictions in solvatochromic behavior across derivatives?

Advanced Research Question

Contradictions arise from competing effects of substituents (e.g., carbonyl vs. methoxy groups). To address this:

- Solvent polarity titrations : Compare λmax in solvents of varying polarity (e.g., hexane vs. DMF) to isolate substituent contributions.

- DFT calculations : Model HOMO-LUMO transitions to predict solvatochromic trends.

- Temperature-dependent studies : Assess aggregation effects, which may quench fluorescence in polar media .

How is this compound applied in photovoltaic or optoelectronic research?

Advanced Research Question

Derivatives like 15 (3,3'-(2,5-dimethoxy-1,4-phenylene)bis(1-(thiophen-2-yl)prop-2-yn-1-one)) exhibit high optical efficiency in polymer solar cells (PSCMA films) due to:

- Broad absorption in visible/near-IR regions.

- High charge mobility from thiophene-acetylene linkages.

Testing involves spin-coating thin films and measuring external quantum efficiency (EQE > 15%) under AM1.5G solar simulation .

What safety precautions are critical when handling this compound?

Basic Research Question

- GHS hazards : Skin/eye irritation (H315/H319), respiratory toxicity (H335) .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

How does this compound compare structurally and functionally to analogs like 1,1'-(1,4-phenylene)bis-ethanone?

Advanced Research Question

- Structural differences : The 2,5-dimethoxy groups enhance electron donation vs. unsubstituted analogs (e.g., 1,1'-(1,4-phenylene)bis-ethanone, CAS 1009-61-6) .

- Functional impact : Dimethoxy derivatives exhibit red-shifted absorption (λmax ~420 nm vs. ~350 nm) and higher molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) due to conjugation and electron-rich aryl cores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.